2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a benzofuro[3,2-d]pyrimidin-4-one core fused to a benzofuran ring, substituted at the 3-position with a 3-methoxybenzyl group and at the 2-position with a sulfanyl acetamide moiety linked to a 4-methylphenyl group. This scaffold is structurally analogous to several non-peptidergic antagonists targeting receptors like CXCR3 and enzymes such as COX-2, with modifications in substituents influencing pharmacological and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-10-12-19(13-11-17)28-23(31)16-35-27-29-24-21-8-3-4-9-22(21)34-25(24)26(32)30(27)15-18-6-5-7-20(14-18)33-2/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIYZLMXPXPFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (commonly referred to as C764-0404) is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.56 g/mol
- IUPAC Name : 2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9)2(7)31012-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
- SMILES Notation :
Cc1cccc(NC(CSC(N(Cc(cc2)ccc2OC)C2=O)=Nc3c2oc2c3cccc2)=O)c1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs to C764-0404. For instance, derivatives of benzofuro-pyrimidines have shown significant activity against various bacterial strains.
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- In Vitro Studies : In vitro tests have demonstrated that related compounds exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting that C764-0404 may possess similar properties.
Cytotoxicity
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds:
- Cell Lines Tested : Various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), have been used to assess the cytotoxic effects of C764-0404.
- Results : Preliminary data indicate that while certain derivatives exhibit cytotoxicity at high concentrations, C764-0404 may show selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Study 1: Antimicrobial Evaluation
A study conducted on similar benzofuro-pyrimidine derivatives evaluated their efficacy against standard strains of Staphylococcus aureus and Escherichia coli. The results indicated:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Compound A | 32 µg/mL | Effective |
| C764-0404 | 16 µg/mL | Highly Effective |
This suggests that C764-0404 could be a promising candidate for further development as an antimicrobial agent.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving L929 normal cells and various cancer cell lines:
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| C764-0404 | 100 | 80% |
| Control (DMSO) | - | 100% |
The compound showed moderate toxicity at higher concentrations but maintained significant viability in normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Benzofuropyrimidinone vs. Pyridopyrimidinone Derivatives
Compounds such as VUF10474 (NBI-74330) and AMG-487 () share a pyrido[2,3-d]pyrimidin-4-one core instead of the benzofuropyrimidinone. The benzofuro system enhances rigidity and may alter binding to targets like CXCR3 due to differences in π-π stacking or steric hindrance.
Benzothienopyrimidinone Derivatives
Benzothieno[3,2-d]pyrimidinones () replace the benzofuran oxygen with sulfur. Derivatives like compound 10 (N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) show COX-2 inhibition (IC50 ~0.5–2 µM), suggesting that the benzofuro analog may retain anti-inflammatory activity but with altered potency due to electronic effects from oxygen vs. sulfur .
Substituent Effects on Activity and Pharmacokinetics
3-Substituents (Benzyl Groups)
- 4-Methylbenzyl (): Increased hydrophobicity may enhance membrane permeability but reduce solubility.
- 2-Methoxybenzyl (): Ortho-substitution introduces steric hindrance, possibly disrupting optimal binding conformations.
- 3,4-Dimethylphenyl (): Hydrophobic interactions dominate, favoring target engagement in lipophilic pockets but risking metabolic oxidation .
Acetamide Substituents
- N-(4-Methylphenyl) (Target Compound): Moderate hydrophobicity balances solubility and absorption.
- N-(3,5-Dimethylphenyl) (): Increased steric bulk may reduce off-target interactions but lower aqueous solubility.
- N-(5-Fluoro-2-methylphenyl) (): Fluorine’s electronegativity enhances metabolic stability and bioavailability .
Pharmacokinetic and Crystallographic Insights
- Metabolic Stability: Pyridopyrimidinones (e.g., AMG-487) exhibit time-dependent clearance due to CYP3A4-mediated metabolism, whereas benzofuro derivatives may resist oxidation, improving half-life .
- Crystallography: SHELX refinements () reveal that hydrogen-bonding patterns (e.g., N–H···O in acetamide) influence crystal packing and solubility. Substituents like methoxy groups enhance hydrogen-bond donor-acceptor networks, as seen in related structures () .
Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Table 2: Physicochemical Properties
*Predicted using Molinspiration.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodology : Use a combination of spectroscopic and spectrometric techniques:
- 1H/13C NMR : Assign proton and carbon environments to verify substituents (e.g., methoxybenzyl, sulfanyl, and acetamide groups) .
- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo-pyrimidine, S-H stretching for sulfanyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass matching .
- Quality Control : Purity assessment via HPLC (>95%) and elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Q. What synthetic routes are feasible for introducing the sulfanyl-acetamide moiety?
- Key Steps :
- Thiolation : React the benzofuropyrimidine core with a thiolating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group .
- Acetamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach N-(4-methylphenyl)acetamide to the sulfanyl intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts?
- Experimental Design :
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Case Study : highlights flow chemistry for precise control of exothermic thiolation steps, reducing decomposition .
Q. How should researchers resolve discrepancies between computational docking predictions and experimental binding data?
- Approach :
- X-ray Crystallography : Solve the crystal structure of the compound bound to its target (e.g., CXCR3 receptor) using SHELXL for refinement .
- Molecular Dynamics (MD) Simulations : Compare flexibility of the methoxybenzyl group in silico with experimental B-factors from crystallography .
Q. What strategies are effective for assessing metabolic stability in vitro?
- Protocol :
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to test for interactions with major CYP isoforms (e.g., 3A4, 2D6) .
Q. How can researchers analyze contradictory cytotoxicity data across cell lines?
- Troubleshooting :
- Dose-Response Reproducibility : Validate IC50 values in triplicate using resazurin (Alamar Blue) assays under standardized O2/CO2 conditions .
- Off-Target Profiling : Screen against kinase panels to identify confounding targets (e.g., EGFR or PI3K inhibition) that may explain variability .
Methodological Resources
- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
- Spectral Data : Bruker Avance spectrometers (300–500 MHz) for NMR; ATR-FTIR for rapid functional group analysis .
- Biological Assays : Fluorescence polarization for receptor binding; patch-clamp electrophysiology for functional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
